![molecular formula C18H18N2O3S B4414448 5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide
Übersicht
Beschreibung
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MT-45 and belongs to the class of opioid analgesics. MT-45 is a synthetic compound that was first synthesized in the 1970s by a team of researchers at the University of Montana.
Wirkmechanismus
MT-45 exerts its analgesic effects by binding to opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 also activates the kappa-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
MT-45 has been found to produce a range of biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models and has been found to produce dose-dependent analgesia. MT-45 has also been found to produce sedative effects and can induce respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MT-45 has several advantages and limitations for use in lab experiments. The compound has a high affinity for opioid receptors, which makes it a useful tool for studying the mechanisms underlying opioid analgesia. However, MT-45 is a synthetic compound that has not been extensively studied in humans, and its safety profile is not well understood. Additionally, the synthesis of MT-45 is a complex process that requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several future directions for research on MT-45. One area of interest is the development of safer and more effective opioid analgesics. MT-45 has shown promise as a potential alternative to traditional opioids, and further research is needed to fully understand its therapeutic potential. Another area of interest is the development of novel treatments for opioid addiction. MT-45 has been investigated as a potential treatment for opioid addiction, and further research is needed to determine its efficacy and safety in this context. Additionally, research is needed to better understand the biochemical and physiological effects of MT-45 and its potential for use in other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MT-45 has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have analgesic properties and has been investigated as a potential alternative to traditional opioid analgesics. MT-45 has also been studied for its potential use in the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-19-14(11-24-12)10-20(2)18(21)17-9-8-16(23-17)13-4-6-15(22-3)7-5-13/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYSGIGPVQWXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-methoxy-3-methylphenyl)butanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4414368.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414373.png)
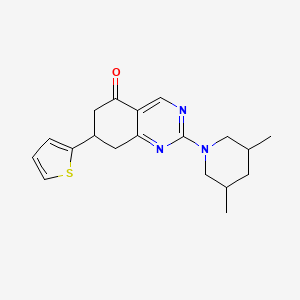
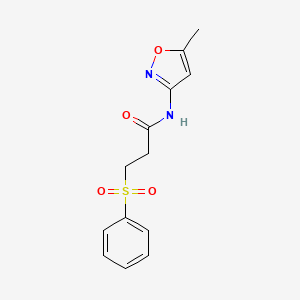

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414402.png)
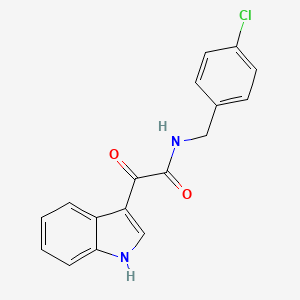
![N-(3-chloro-4,5-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414413.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4414435.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)

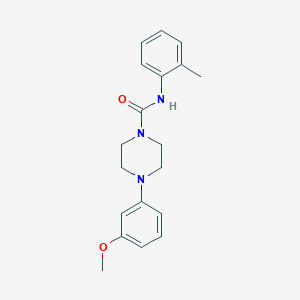
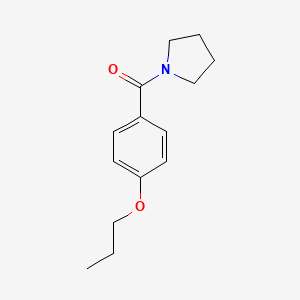
![1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4414483.png)